molecular formula C15H14FNO3 B15290748 Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester CAS No. 23554-61-2

Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester

Cat. No.: B15290748
CAS No.: 23554-61-2
M. Wt: 275.27 g/mol
InChI Key: SSUIANFQGFPVKT-UHFFFAOYSA-N
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Description

Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester is a synthetic organic compound with a complex structure It is derived from glycine, an amino acid, and features a fluoroacetyl group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester typically involves the esterification of glycine derivatives. One common method involves the reaction of glycine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(fluoroacetyl)-N-1-naphthyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Carboxylic acid and methanol.

    Reduction: Alcohol.

    Substitution: Substituted glycine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

23554-61-2

Molecular Formula

C15H14FNO3

Molecular Weight

275.27 g/mol

IUPAC Name

methyl 2-[(2-fluoroacetyl)-naphthalen-1-ylamino]acetate

InChI

InChI=1S/C15H14FNO3/c1-20-15(19)10-17(14(18)9-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3

InChI Key

SSUIANFQGFPVKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(C1=CC=CC2=CC=CC=C21)C(=O)CF

Origin of Product

United States

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